3-methyl-N-(2-methylpentan-2-yl)aniline

Catalog No.
S12509116
CAS No.
M.F
C13H21N
M. Wt
191.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-N-(2-methylpentan-2-yl)aniline

Product Name

3-methyl-N-(2-methylpentan-2-yl)aniline

IUPAC Name

3-methyl-N-(2-methylpentan-2-yl)aniline

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

InChI

InChI=1S/C13H21N/c1-5-9-13(3,4)14-12-8-6-7-11(2)10-12/h6-8,10,14H,5,9H2,1-4H3

InChI Key

LWYUMIBLENTGQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NC1=CC=CC(=C1)C

3-methyl-N-(2-methylpentan-2-yl)aniline is a sterically hindered secondary amine characterized by a methyl group at the third position of the benzene ring and a 2-methylpentan-2-yl group attached to the nitrogen atom. This unique structure contributes to its distinct reactivity and makes it a valuable building block in organic synthesis and medicinal chemistry, particularly for developing drug candidates that require hindered amine motifs .

, including:

  • Oxidation: Can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into primary or secondary amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Participates in nucleophilic substitution reactions where the amine group can be replaced by other functional groups, often involving alkyl halides or acyl chlorides.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionAlkyl halides, Acyl chlorides

3-methyl-N-(2-methylpentan-2-yl)aniline exhibits potential biological activity due to its ability to interact with specific molecular targets. As a sterically hindered amine, it may influence enzyme activity and receptor binding, which is critical in pharmacological contexts. The compound has been explored for its therapeutic properties, particularly in drug design aimed at complex biological pathways .

The synthesis of 3-methyl-N-(2-methylpentan-2-yl)aniline typically involves innovative hydroamination methods. One prominent approach includes the hydroamination of olefins with nitroarenes, which allows for the formation of this compound under controlled conditions. This method can be scaled for industrial applications, making it feasible for large-scale production.

This compound has several applications in various fields:

  • Organic Chemistry: Serves as a building block for synthesizing complex organic molecules and drug candidates.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biomolecules.
  • Industrial Chemistry: Utilized in producing specialty chemicals and materials with unique properties .

Studies on the interactions of 3-methyl-N-(2-methylpentan-2-yl)aniline with biological molecules have highlighted its potential as a modulator of enzyme activity and receptor interactions. Its unique structure allows it to selectively interact with specific targets, influencing biochemical pathways crucial for therapeutic applications.

Several compounds share structural similarities with 3-methyl-N-(2-methylpentan-2-yl)aniline. Here are some notable examples:

  • 3-methyl-N-(3-methylbutan-2-yl)aniline
    • Similar steric hindrance but differs in the alkyl substituent's position.
  • 3-methyl-N-(4-methylpentan-2-yl)aniline
    • Shares a similar structure but has different reactivity due to the position of the methyl group.
  • N-(3-methylpentan-2-yl)aniline
    • Features a similar bulky amine structure but differs in the aniline moiety's substitution pattern.

Uniqueness

3-methyl-N-(2-methylpentan-2-yl)aniline is unique due to its specific steric hindrance and chemical structure, which provides distinct reactivity and interaction profiles compared to these similar compounds. This uniqueness enhances its value for applications requiring specific chemical and biological properties.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

191.167399674 g/mol

Monoisotopic Mass

191.167399674 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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